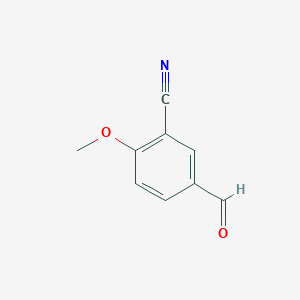
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Descripción general
Descripción
“2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C6H8BrNOS. It has a molecular weight of 222.1 .
Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” consists of a thiazole ring attached to a propan-2-ol group. The thiazole ring is substituted at the 5-position with a bromine atom .
Physical And Chemical Properties Analysis
The boiling point of “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” is predicted to be 272.6±20.0 °C. Its density is predicted to be 1.632±0.06 g/cm3. The pKa value is predicted to be 12.87±0.29 .
Aplicaciones Científicas De Investigación
Drug Development
Thiazole, the core structure in “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol”, has been an important heterocycle in the world of chemistry, contributing to the development of various drugs and biologically active agents . Molecules containing a thiazole ring behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Anticancer Activity
Voreloxin, a molecule containing a thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . This suggests potential anticancer applications for “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol”.
Antibacterial Activity
The antibacterial efficacy of freshly synthesized imidazotriazole-incorporated thiazoles was investigated against a spectrum of microbiological species . The synthesis was afforded by the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidant agents . This suggests that “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” could potentially be used in antioxidant research.
Analgesic and Anti-inflammatory Activities
Certain thiazole compounds have shown significant analgesic and anti-inflammatory activities . This indicates a potential application of “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” in pain and inflammation management.
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that “2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol” could be used in the development of new antimicrobial and antifungal agents.
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHVMHSSQOPBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(S1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627710 | |
| Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
CAS RN |
879488-37-6 | |
| Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


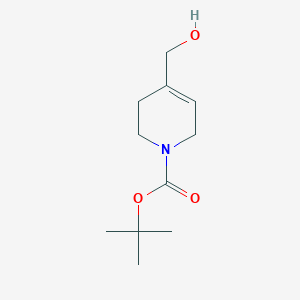
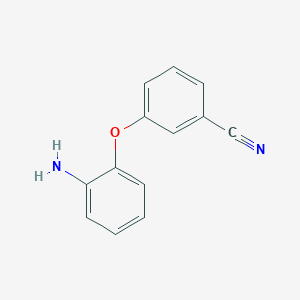
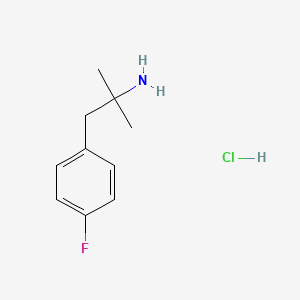
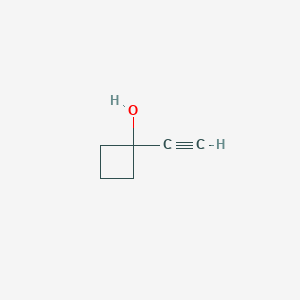
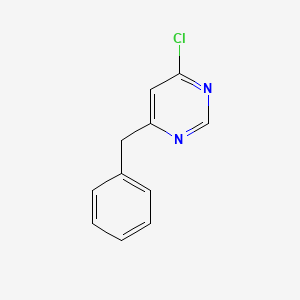
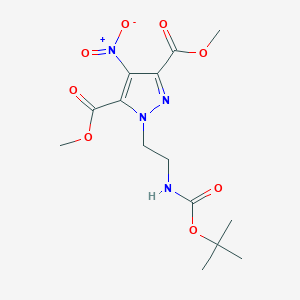
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

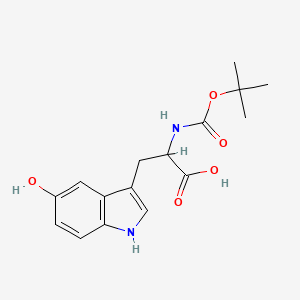



![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)
